Eryloside A
Overview
Description
Eryloside A is a steroidal glycoside isolated from the marine sponge Erylus lendenfeldi. It is known for its antitumor and antifungal properties. The compound has a complex structure, characterized by a 4-methylated steroidal backbone with glycosidic linkages to galactopyranose units .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eryloside A is primarily isolated from natural sources, specifically the marine sponge Erylus lendenfeldi. The isolation process involves extraction with organic solvents followed by chromatographic purification techniques
Industrial Production Methods
Industrial production of this compound is limited due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from marine sponges, making large-scale production difficult and expensive .
Chemical Reactions Analysis
Types of Reactions
Eryloside A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the steroidal backbone can be reduced to form saturated compounds.
Substitution: The glycosidic linkages can undergo substitution reactions to form different glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Glycosidic substitutions often involve the use of acid or base catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated steroidal compounds.
Substitution: Formation of different glycosides with varying sugar units.
Scientific Research Applications
Eryloside A has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidic linkages and steroidal structures.
Biology: Investigated for its biological activities, including antitumor and antifungal properties.
Medicine: Potential therapeutic applications in cancer treatment and antifungal therapies.
Industry: Limited industrial applications due to its complex structure and extraction challenges
Mechanism of Action
Eryloside A exerts its effects through multiple mechanisms. It targets specific molecular pathways involved in cell proliferation and apoptosis. The compound interacts with cellular receptors and enzymes, leading to the inhibition of tumor growth and fungal proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of steroidal and glycosidic pathways .
Comparison with Similar Compounds
Similar Compounds
Eryloside B: Another glycoside isolated from the same sponge species with similar biological activities.
Eryloside C: A structurally related compound with variations in the glycosidic linkages.
Eryloside D: Differing in the steroidal backbone structure but sharing similar glycosidic units
Uniqueness
Eryloside A is unique due to its specific 4-methylated steroidal structure and the presence of two galactopyranose units. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10S,13R,17R)-17-[(2R)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O12/c1-19(2)15-22(43)16-20(3)24-9-10-26-23-7-8-25-21(4)28(12-14-40(25,6)27(23)11-13-39(24,26)5)49-38-36(34(47)32(45)30(18-42)51-38)52-37-35(48)33(46)31(44)29(17-41)50-37/h10,19-22,24-25,28-38,41-48H,7-9,11-18H2,1-6H3/t20-,21?,22?,24-,25?,28?,29-,30+,31+,32-,33+,34+,35-,36-,37+,38-,39-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYRDMWWABSYSI-ZMHUHEENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CCC6(C3=CCC6C(C)CC(CC(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2CCC3=C([C@]2(CCC1O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)CC[C@]6(C3=CC[C@@H]6[C@H](C)CC(CC(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923100 | |
Record name | 23-Hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119760-82-6 | |
Record name | Eryloside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23-Hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60923100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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